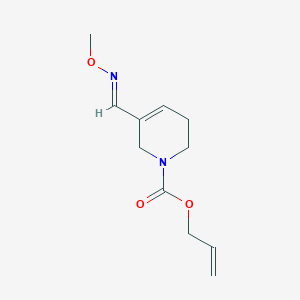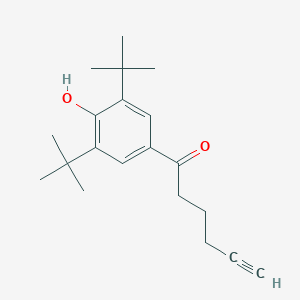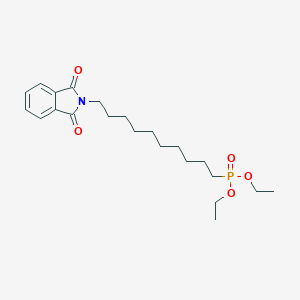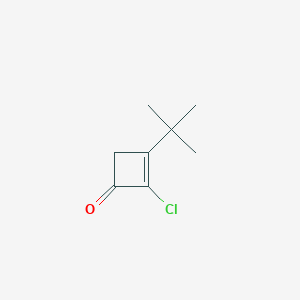
3-Tert-butyl-2-chlorocyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-2-chlorocyclobut-2-en-1-one is a chemical compound that has gained attention in the scientific community for its potential applications in organic synthesis and as a starting material for the synthesis of biologically active compounds. In
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of a variety of biologically active compounds, including natural products and pharmaceuticals. In addition, 3-Tert-butyl-2-chlorocyclobut-2-en-1-one has been used in the development of new synthetic methodologies, such as the synthesis of cyclobutene-fused heterocycles.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols to form adducts. This reactivity has been exploited in the development of new synthetic methodologies and in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, potentially leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one in lab experiments is its reactivity as a Michael acceptor, which allows for the formation of adducts with a variety of nucleophiles. However, one limitation is its potential toxicity, as it has been shown to be a potent inhibitor of acetylcholinesterase.
Zukünftige Richtungen
There are several future directions for research on 3-Tert-butyl-2-chlorocyclobut-2-en-1-one. One area of interest is the development of new synthetic methodologies using this compound as a starting material. Another area of interest is the synthesis of biologically active compounds using 3-Tert-butyl-2-chlorocyclobut-2-en-1-one as a key intermediate. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-tert-butylcyclobutene with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Tert-butyl-2-chlorocyclobut-2-en-1-one with a yield of up to 80%.
Eigenschaften
CAS-Nummer |
112381-38-1 |
|---|---|
Produktname |
3-Tert-butyl-2-chlorocyclobut-2-en-1-one |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
3-tert-butyl-2-chlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(2,3)5-4-6(10)7(5)9/h4H2,1-3H3 |
InChI-Schlüssel |
SMOFVWFTFPWDHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
Kanonische SMILES |
CC(C)(C)C1=C(C(=O)C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



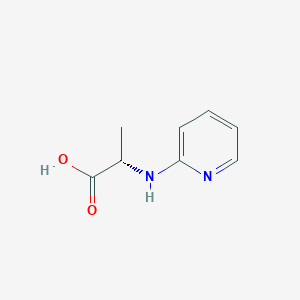
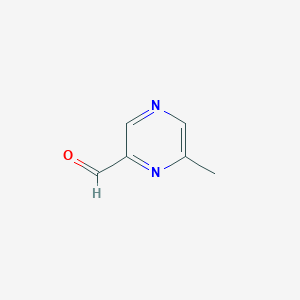
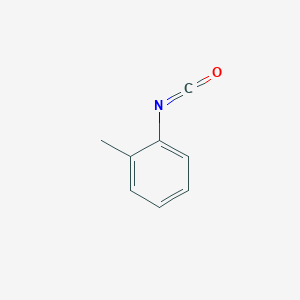
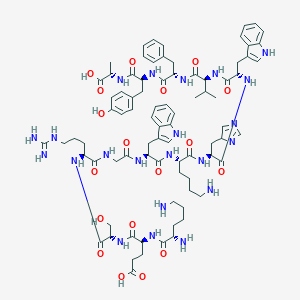
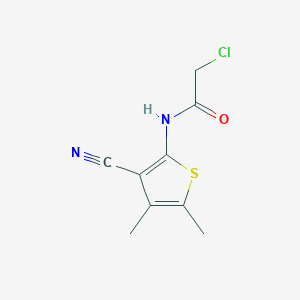
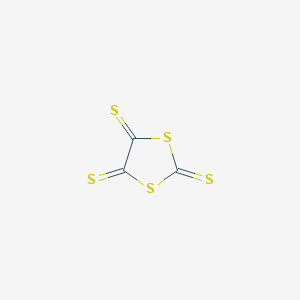
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
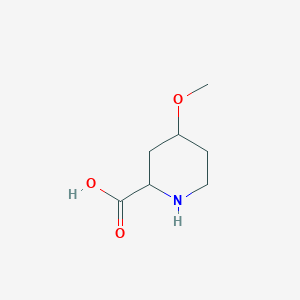
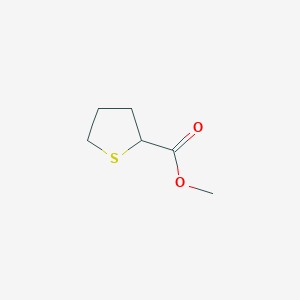
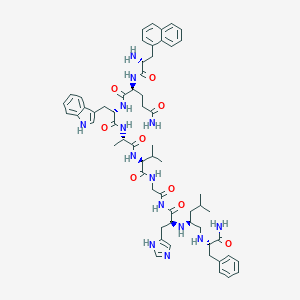
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)
